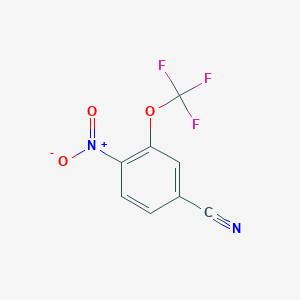

4-Nitro-3-(trifluoromethoxy)benzonitrile

Description

4-Nitro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core.

Properties

IUPAC Name |

4-nitro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-3-5(4-12)1-2-6(7)13(14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRIOCSDWCWEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethoxy)benzonitrile typically involves the nitration of 3-(trifluoromethoxy)benzonitrile. A common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Reduction: 4-Amino-3-(trifluoromethoxy)benzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

3-Nitro-4-(trifluoromethoxy)benzonitrile: Similar structure but with different positions of the nitro and trifluoromethoxy groups.

4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

3-(Trifluoromethyl)benzonitrile: Lacks the nitro group, only containing the trifluoromethyl group.

Uniqueness

4-Nitro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing nitro and trifluoromethoxy groups into benzonitrile derivatives, and how is regioselectivity controlled?

- Methodology : Nitration of benzonitrile derivatives typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–50°C). Regioselectivity is influenced by directing effects: the nitrile group (-CN) is meta-directing, while electron-withdrawing substituents (e.g., trifluoromethoxy) can further modulate reactivity. For trifluoromethoxy introduction, nucleophilic aromatic substitution (e.g., using CuCN or Pd catalysis) or directed ortho-metalation (DoM) strategies are viable. Post-functionalization via hydrolysis or fluorination may refine substituent positions .

Q. How can NMR and IR spectroscopy confirm the structure of 4-nitro-3-(trifluoromethoxy)benzonitrile?

- Key Data :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.3 ppm) due to nitro and trifluoromethoxy deshielding.

- ¹⁹F NMR : Trifluoromethoxy groups show distinct singlets (δ -58.5 to -58.8 ppm) .

- IR : Strong C≡N stretching near 2230 cm⁻¹; nitro (-NO₂) asymmetric/symmetric stretches at 1520 and 1350 cm⁻¹. Hydrogen-bonding interactions with solvents (e.g., water) can redshift the nitrile vibration .

Q. What solvent systems optimize the solubility and reactivity of this compound?

- Guidelines : The compound’s high dipole moment (similar to benzonitrile: ~4 D) favors polar aprotic solvents (e.g., acetonitrile, DMF). Miscibility with ethers (THF) or chlorinated solvents (DCM) is moderate. Surface tension studies suggest preferential orientation at liquid interfaces, which can be exploited in heterogeneous catalysis .

Q. How does the compound serve as a precursor for fluorinated intermediates in organic synthesis?

- Application : Under visible-light photocatalysis, 4-(trifluoromethoxy)benzonitrile derivatives undergo single-electron reduction to release fluorophosgene (COF₂), a key electrophile for synthesizing carbonates, carbamates, and ureas via intramolecular cyclization. Transient spectroscopy confirms a catalyst charge-transfer complex as the active species .

Q. What stability considerations are critical for storing and handling this compound?

- Recommendations : Store in amber vials at ≤4°C to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the nitrile group can generate carboxylic acids. Thermal stability tests (TGA/DSC) are advised for reactions above 100°C .

Advanced Research Questions

Q. What mechanistic insights explain the photocatalytic fragmentation of 4-(trifluoromethoxy)benzonitrile derivatives?

- Mechanism : Organic photosensitizers (e.g., eosin Y) enable single-electron transfer to the nitrile, triggering C–O bond cleavage in the trifluoromethoxy group. Time-resolved spectroscopy identifies a dimeric catalyst charge-transfer complex as critical for stabilizing the transition state. Fluorophosgene is indirectly detected via ¹⁹F NMR analysis of downstream carbonyl fluoride intermediates .

Q. How do nitro and trifluoromethoxy substituents influence adsorption behavior on metal surfaces?

- Findings : Benzonitrile derivatives adsorb via π-interactions or lone-pair donation from -CN to metal surfaces (Ag, Au, Pd). Nitro groups enhance adsorption strength due to dipole interactions, while trifluoromethoxy introduces steric hindrance, altering orientation. DFT simulations reveal preferential binding at edge sites on carbon nanostructures .

Q. What advanced techniques detect transient intermediates like fluorophosgene generated from this compound?

- Approaches :

- In situ NMR : Captures carbonyl fluoride (δ ~120 ppm in ¹⁹F NMR) as a proxy for fluorophosgene.

- TRIR (Time-Resolved Infrared) : Monitors C=O stretches (1850–1900 cm⁻¹) in real-time.

- Trapping Agents : Use alcohols or amines to stabilize intermediates as carbamates/ureas for GC-MS analysis .

Q. How can computational models predict the electronic effects of substituents on reactivity?

- Models : DFT calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity, while trifluoromethoxy increases electron-withdrawing capacity, polarizing the aromatic ring .

Q. How does the compound compare to analogues (e.g., 3-nitro or 5-trifluoromethoxy derivatives) in photochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.